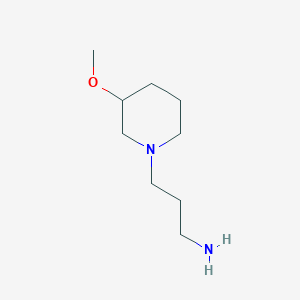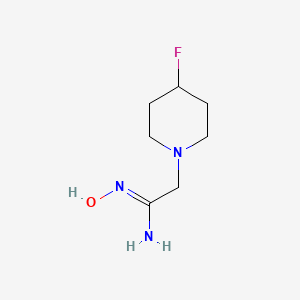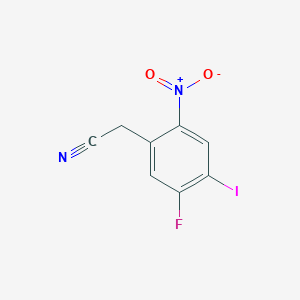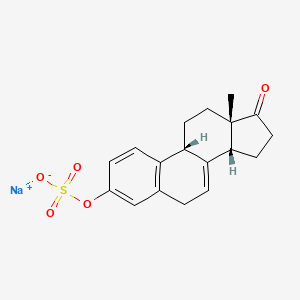
methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
Scientific Research Applications
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity and specificity, while the triazine ring provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- Methyl 4-amino-1-(4-chlorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
- Methyl 4-amino-1-(4-bromophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
- Methyl 4-amino-1-(4-methylphenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
Uniqueness
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
CAS No. |
186404-59-1 |
|---|---|
Molecular Formula |
C11H11FN4O3 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C11H11FN4O3/c1-19-11(18)10-14-16(9(17)6-15(10)13)8-4-2-7(12)3-5-8/h2-5H,6,13H2,1H3 |
InChI Key |
SAZNGWUSYKWKNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=O)CN1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)




![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)



